5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

Vue d'ensemble

Description

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS No. 2107-69-9) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

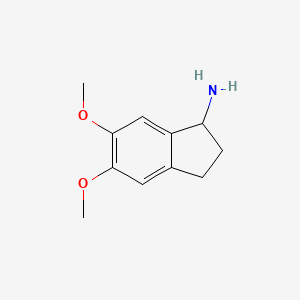

This compound features a bicyclic structure with an indene core, substituted at the 5 and 6 positions with methoxy groups and an amine group at the 1 position. Its molecular formula is with a molecular weight of approximately 193.24 g/mol. The compound's structural uniqueness contributes to its diverse biological activities.

Research indicates that this compound acts primarily as a central nervous system (CNS) stimulant . It has been shown to enhance the release of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and reward processing. The compound's ability to modulate these neurotransmitters suggests potential applications in treating mood disorders and enhancing cognitive function.

Interaction with Biological Targets

The compound interacts with various receptors and enzymes, influencing signaling pathways related to neurotransmission and metabolic processes. This interaction may affect the pharmacokinetics and pharmacodynamics of other therapeutic agents when used in combination therapies.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties . It acts as a substrate for certain cytochrome P450 enzymes, indicating potential interactions with metabolic processes in living organisms. The compound has shown activity against various microbial strains, suggesting its utility in developing new antimicrobial agents.

Analgesic and Anti-inflammatory Effects

A study on amide derivatives of this compound demonstrated significant analgesic and anti-inflammatory activities. These derivatives exhibited longer-lasting effects than indomethacin in models of carrageenan-induced paw edema in rats. Although some compounds showed antipyretic activity, they did not inhibit TNF-alpha or prevent secondary inflammation in adjuvant-induced arthritis models .

Study 1: Analgesic Activity

In a study assessing the analgesic effects of amide derivatives derived from 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amines, several compounds were found to significantly reduce pain responses in animal models compared to controls. The results indicated that these derivatives could serve as potential alternatives to traditional NSAIDs due to their lower ulcerogenic potential .

Study 2: Neurotransmitter Modulation

Another investigation focused on the effects of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amines on neurotransmitter levels in rodent models. The findings revealed that administration led to increased serotonin and dopamine levels in the brain, supporting its role as a CNS stimulant.

Synthesis Methods

Several synthetic routes have been developed for producing 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amines:

| Method | Yield | Conditions |

|---|---|---|

| Reaction with potassium hydroxide | 98% | Water at 25 - 30°C for 3 hours |

| Reaction with sodium hydroxide | 95% | Methanol at room temperature for 4 hours |

These methods highlight the compound's versatility and potential for modification to enhance biological activity .

Applications De Recherche Scientifique

Neuropharmacology

One of the primary applications of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is its role as an acetylcholinesterase (AChE) inhibitor . This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The ability of the compound to cross the blood-brain barrier further supports its potential therapeutic use in cognitive disorders .

Stimulant Effects

Research indicates that this compound acts as a stimulant on the central nervous system (CNS), increasing levels of neurotransmitters such as serotonin and dopamine. These neurotransmitters are crucial for mood regulation and motor control . This stimulant effect suggests potential applications in treating mood disorders and conditions related to dopamine deficiency.

Analgesic and Anti-inflammatory Properties

Studies have shown that derivatives of this compound exhibit significant analgesic and anti-inflammatory activities. For instance, amide derivatives synthesized from this compound were found to have longer-lasting effects than traditional analgesics like indomethacin in animal models . This highlights its potential for developing new pain management therapies.

This compound has been studied for its interactions with various biological targets:

| Biological Target | Interaction Type | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | |

| Cytochrome P450 enzymes | Substrate | |

| Other neurotransmitter receptors | Modulation |

These interactions suggest that the compound could influence the pharmacokinetics and pharmacodynamics of other drugs when used in therapeutic contexts.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of 5,6-dimethoxy derivatives in models of Alzheimer's disease, compounds demonstrated significant AChE inhibition. The results indicated that these compounds could improve cognitive function by increasing acetylcholine levels in the brain .

Case Study 2: Anti-inflammatory Activity

A series of amide derivatives were tested for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The findings revealed that some derivatives exhibited superior anti-inflammatory properties compared to standard treatments .

Propriétés

IUPAC Name |

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFJDFRZFOSMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CCC2=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520879 | |

| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91247-06-2 | |

| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.